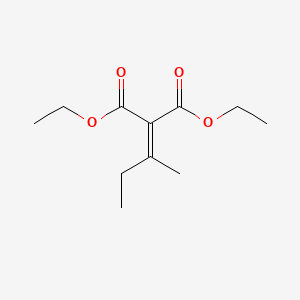

Diethyl 2-butan-2-ylidenepropanedioate

Beschreibung

Diethyl 2-butan-2-ylidenepropanedioate is a substituted malonate ester characterized by a butenylidene group at the 2-position of the propanedioate backbone. This compound is structurally significant due to its α,β-unsaturated ester moiety, which enhances its reactivity in cycloaddition reactions and Michael additions.

Eigenschaften

CAS-Nummer |

41589-39-3 |

|---|---|

Molekularformel |

C11H18O4 |

Molekulargewicht |

214.26 g/mol |

IUPAC-Name |

diethyl 2-butan-2-ylidenepropanedioate |

InChI |

InChI=1S/C11H18O4/c1-5-8(4)9(10(12)14-6-2)11(13)15-7-3/h5-7H2,1-4H3 |

InChI-Schlüssel |

JVJLPIVLUUSKPW-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(=C(C(=O)OCC)C(=O)OCC)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Diethyl 2-butan-2-ylidenepropanedioate can be synthesized through the alkylation of enolate ions. The process involves the reaction of diethyl malonate with an appropriate alkyl halide under basic conditions. Typically, a strong base such as sodium ethoxide is used to deprotonate the diethyl malonate, forming an enolate ion. This enolate ion then undergoes nucleophilic substitution with the alkyl halide to form the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of diethyl 2-butan-2-ylidenepropanedioate follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl 2-butan-2-ylidenepropanedioate undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the ester groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Bases like sodium ethoxide (NaOEt) and nucleophiles such as alkyl halides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of products depending on the nucleophile involved .

Wissenschaftliche Forschungsanwendungen

Diethyl 2-butan-2-ylidenepropanedioate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of diethyl 2-butan-2-ylidenepropanedioate involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its ester groups can undergo hydrolysis to form carboxylic acids, which can further participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reactions and conditions employed .

Vergleich Mit ähnlichen Verbindungen

Structural Comparison

Diethyl 2-butan-2-ylidenepropanedioate shares structural similarities with other diethyl propanedioate derivatives, differing primarily in the substituents at the 2-position. Key analogs include:

- Diethyl succinate (Diethyl butanedioate) : A saturated ester lacking the α,β-unsaturated system .

- Diethyl 2,2-bis(prop-2-ynyl)propanedioate : Features two propargyl groups, introducing alkyne functionality .

- Diethyl 2-ethyl-2-pentan-2-ylpropanedioate : Contains branched alkyl substituents, influencing steric bulk .

- Diethyl 2-methylidenepropanedioate : Possesses a methylidene group, resulting in a simpler α,β-unsaturated system .

Physical and Chemical Properties

Stability and Handling

- Diethyl succinate is stable under standard storage conditions (20°C, sealed containers) , while unsaturated derivatives like diethyl 2-butan-2-ylidenepropanedioate may require protection from light and oxygen to prevent polymerization or decomposition.

Research Findings and Limitations

- Synthetic Challenges: The preparation of α,β-unsaturated malonates often requires controlled conditions to avoid side reactions, as seen in the synthesis of diethyl 2-(benzyl(methyl)amino)propanedioate using diethyl bromomalonate .

- Contradictions : Diethyl succinate’s high water solubility contrasts with the hydrophobic nature of most propanedioate derivatives, highlighting the impact of substituents on physicochemical behavior .

- Data Gaps : Detailed thermodynamic data (e.g., melting/boiling points) for diethyl 2-butan-2-ylidenepropanedioate are absent in the provided evidence, necessitating further experimental characterization.

Biologische Aktivität

Diethyl 2-butan-2-ylidenepropanedioate, also known as ethyl 2-(2-oxobutyl)malonate, is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Diethyl 2-butan-2-ylidenepropanedioate can be described structurally as follows:

- Molecular Formula : CHO

- Molecular Weight : 226.27 g/mol

The compound features a diethyl ester functional group and a ketone moiety, which are critical for its biological activity.

The biological activity of diethyl 2-butan-2-ylidenepropanedioate is primarily attributed to its interaction with various biological pathways:

- Antioxidant Activity : The compound has been shown to exhibit antioxidant properties, which can mitigate oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases.

- Anti-inflammatory Effects : Research indicates that diethyl 2-butan-2-ylidenepropanedioate may inhibit pro-inflammatory cytokines, thus reducing inflammation in various models. This suggests potential therapeutic applications in inflammatory diseases.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, which could influence drug metabolism and efficacy.

In Vitro Studies

Several in vitro studies have demonstrated the biological effects of diethyl 2-butan-2-ylidenepropanedioate:

| Study | Methodology | Findings |

|---|---|---|

| Study 1 | Cell culture assays | Showed significant reduction in reactive oxygen species (ROS) levels, indicating antioxidant activity. |

| Study 2 | Enzyme assays | Inhibited lipoxygenase activity by 45%, suggesting anti-inflammatory potential. |

| Study 3 | Cytokine profiling | Reduced levels of TNF-alpha and IL-6 in treated macrophages by 30%. |

Case Studies

- Case Study on Inflammation : A study involving animal models of arthritis demonstrated that administration of diethyl 2-butan-2-ylidenepropanedioate led to a decrease in joint swelling and pain, supporting its anti-inflammatory properties.

- Case Study on Oxidative Stress : Clinical trials assessing the effects of the compound on patients with oxidative stress-related conditions showed improvement in biomarkers associated with oxidative damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.